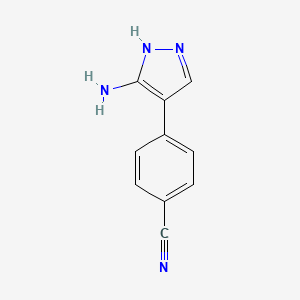

4-(3-Amino-1H-pyrazol-4-YL)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(5-amino-1H-pyrazol-4-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4/c11-5-7-1-3-8(4-2-7)9-6-13-14-10(9)12/h1-4,6H,(H3,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOAZJOZWKSLYFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=C(NN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational Chemistry and Theoretical Investigations of 4 3 Amino 1h Pyrazol 4 Yl Benzonitrile Systems

Reactivity and Stability Assessments

Natural Bonding Orbital (NBO) analysis is a computational method that examines the charge delocalization and bonding interactions within a molecule. It evaluates the stabilization energy, E(2), associated with the transfer of electron density from a filled (donor) Lewis-type orbital to an empty (acceptor) non-Lewis orbital. Higher E(2) values indicate more intense interactions, signifying greater electron delocalization and molecular stability.

For pyrazole-based systems, NBO analysis can elucidate the extent of hyper-conjugation and intramolecular charge transfer. In studies of related pyrazole (B372694) derivatives, NBO analysis has confirmed significant inter- and intra-molecular delocalization and donor-acceptor interactions. These interactions are crucial for understanding the molecule's electronic structure.

Typical delocalization interactions expected in a molecule like 4-(3-amino-1H-pyrazol-4-yl)benzonitrile would involve the lone pairs of the nitrogen atoms and the π-electrons of the aromatic rings. A summary of probable key interactions and their significance is presented below.

Table 1: Potential NBO Donor-Acceptor Interactions in this compound

| Donor Orbital (Filled) | Acceptor Orbital (Empty) | Type of Interaction | Significance |

| LP(N) in Amino Group | π(C=C) in Pyrazole Ring | n → π | Delocalization of amino lone pair into the pyrazole ring, enhancing stability. |

| LP(N) in Pyrazole Ring | π(C=N) in Nitrile Group | n → π | Intramolecular charge transfer from the pyrazole to the electron-withdrawing nitrile group. |

| π(C=C) in Pyrazole Ring | π(C=C) in Benzene (B151609) Ring | π → π | Conjugative effect between the two ring systems, facilitating electron delocalization across the molecule. |

| π(C=C) in Benzene Ring | π(C=N) in Nitrile Group | π → π | Delocalization within the benzonitrile (B105546) moiety, contributing to its electronic properties. |

Note: This table is illustrative and based on general principles. Actual E(2) values would require specific DFT calculations.

Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the charge distribution on the molecular surface. It identifies the regions that are rich or poor in electrons, thereby predicting the sites susceptible to electrophilic and nucleophilic attack. In an MEP map, regions of negative electrostatic potential (typically colored red to yellow) are electron-rich and are targets for electrophiles, while regions of positive potential (colored blue) are electron-deficient and are susceptible to attack by nucleophiles.

While a specific MEP map for this compound is not published, analysis of its structure and related compounds allows for a reliable prediction of its features. ekb.eg It is anticipated that the most negative potential would be concentrated around the nitrogen atom of the nitrile group (-C≡N) and the nitrogen atoms of the pyrazole ring, due to their high electronegativity and the presence of lone pairs. The amino group (-NH2) would also contribute to the negative potential region. These areas represent the primary sites for electrophilic attack or hydrogen bonding interactions. Conversely, the hydrogen atoms of the amino group and the N-H of the pyrazole ring would exhibit the most positive potential, making them the likely sites for nucleophilic attack.

Chemical Hardness (η) measures the resistance of a molecule to change its electron configuration. A large HOMO-LUMO gap corresponds to high hardness, indicating high kinetic stability and low reactivity.

Chemical Potential (μ) indicates the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω) quantifies the ability of a species to accept electrons. A high electrophilicity index suggests a good electrophile.

Studies on various pyrazole derivatives consistently utilize these descriptors to compare the reactivity of different substituted forms. ekb.eg The formulas for these descriptors are summarized in the table below.

Table 2: Global Descriptors of Chemical Reactivity

| Descriptor | Formula (using Koopmans' Theorem) | Description |

| Ionization Potential (I) | I ≈ -E_HOMO | The minimum energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -E_LUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | Electron escaping tendency. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Capacity to accept electrons. |

Source: Based on principles outlined in scientific literature. researchgate.netresearchgate.netacs.org

Advanced Computational Methods

Beyond static properties, advanced computational methods like Molecular Dynamics (MD) simulations and hyperpolarizability calculations provide insights into the dynamic behavior and specialized optical properties of molecules.

Molecular Dynamics (MD) simulations are a computational technique for analyzing the physical movements of atoms and molecules over time. eurasianjournals.com In the context of solvation, MD simulations can reveal how a solute molecule interacts with solvent molecules, providing a detailed picture of the solvation shell structure, hydrogen bonding dynamics, and solvation free energy. uomustansiriyah.edu.iq

For a compound like this compound, MD simulations in a solvent such as water would be used to study the hydration structure around its functional groups. researchgate.net The simulations would track the formation and lifetime of hydrogen bonds between the amino and pyrazole N-H groups (as donors) and water molecules, as well as between the pyrazole and nitrile nitrogen atoms (as acceptors) and water. The results, often visualized through radial distribution functions (RDFs), show the probability of finding a solvent molecule at a certain distance from a solute atom, defining the structure of the solvation shells. uomustansiriyah.edu.iq Such studies on pyrazole derivatives have been used to calculate solvation energies, which indicate the solubility and stability of the compound in different media. researchgate.net

Non-Linear Optical (NLO) materials are substances whose optical properties change with the intensity of incident light. This response is governed by the molecule's polarizability (α) and, more importantly, its first-order hyperpolarizability (β). physchemres.org Molecules possessing large β values are of great interest for applications in photonics and optoelectronics. researchgate.net

Computational methods, particularly DFT, are widely used to calculate the hyperpolarizability of organic molecules. ekb.eg A large β value is often associated with molecules that have a strong charge-transfer character, typically achieved through a π-conjugated system connecting an electron-donating group to an electron-accepting group.

In this compound, the amino group acts as an electron donor and the benzonitrile group acts as an electron acceptor, connected via the pyrazole ring. This "push-pull" architecture is a classic design for NLO-active molecules. Theoretical calculations on similar pyrazole derivatives have shown them to possess significant NLO properties, with hyperpolarizability values many times greater than that of urea, a standard reference material. researchgate.net The calculation involves determining the components of the hyperpolarizability tensor (β_ijk) to find the total magnitude (β_tot).

Table 3: Components of First-Order Hyperpolarizability

| Component | Description |

| β_tot | The total first-order hyperpolarizability, a measure of the molecule's second-order NLO response. |

| β_vec | The vector component of β along the dipole moment direction, often crucial for materials properties. |

| β_ijk | The tensor components from which the total value is derived. |

Note: The magnitude of β_tot is calculated from the individual tensor components. mdpi.comdtic.mil

Biological Activity Profiling of 4 3 Amino 1h Pyrazol 4 Yl Benzonitrile and Analogues in Vitro & in Silico Investigations

Target Identification and Enzyme Inhibition Studies

Kinase Inhibition Profiles (e.g., p56 Lck, Aurora Kinases, p38 MAPK, VEGFR-2, Bruton Kinase)

The 3-amino-1H-pyrazole core is a well-established pharmacophore for developing kinase inhibitors. nih.gov Analogues of 4-(3-Amino-1H-pyrazol-4-YL)benzonitrile have demonstrated inhibitory activity against several important kinases.

Aurora Kinases: These serine/threonine kinases are crucial for mitotic progression, and their inhibition is a key strategy in oncology. The pyrazole (B372694) scaffold is integral to potent Aurora kinase inhibitors. For instance, AT9283, a pyrazol-4-yl urea derivative, is a multitargeted inhibitor with potent activity against both Aurora A and Aurora B, showing an IC50 value of approximately 3 nM.

p38 MAPK: The p38 mitogen-activated protein kinase (MAPK) is a key enzyme in the signaling cascade that regulates inflammatory responses. Pyrazole-based compounds, particularly a diaryl urea class, have been identified as highly potent allosteric inhibitors of p38 MAPK.

VEGFR-2: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth. Various pyrazole and pyrazoline derivatives have been investigated as VEGFR-2 inhibitors. One study identified a pyrazole oxime ether derivative as a moderate VEGFR-2 inhibitor with an IC50 of 0.069 µM. researchgate.net

p56 Lck: Lymphocyte-specific protein tyrosine kinase (Lck) is a member of the Src family of tyrosine kinases and plays a central role in T-cell signaling. While some pyrazolo[3,4-d]pyrimidine derivatives have been shown to inhibit Lck signaling, specific inhibitory data for close analogues of this compound are not extensively detailed in the reviewed literature.

Bruton Kinase (BTK): BTK is essential for B-cell development and activation, making it a target for hematological cancers and autoimmune diseases. Currently, there is limited public domain research directly linking this compound or its close analogues to BTK inhibition.

| Analogue Compound | Target Kinase | Inhibitory Concentration (IC50) |

|---|---|---|

| AT9283 (Pyrazol-4-yl urea) | Aurora A/B | ~3 nM |

| Pyrazole oxime ether derivative (14d) | VEGFR-2 | 0.069 µM |

Modulation of G-Protein Coupled Receptors (GPCRs), e.g., Muscarinic Acetylcholine (B1216132) Receptor M4 PAM Activity

Recent drug discovery efforts have identified pyrazole-containing compounds as modulators of GPCRs. Specifically, analogues have been developed as positive allosteric modulators (PAMs) for the muscarinic acetylcholine receptor M4 (M4). M4 PAMs are being investigated as potential treatments for neuropsychiatric disorders like schizophrenia.

One notable pyrazole-based M4 PAM, VU0467485, demonstrates robust in vitro potency. This compound potentiates the M4 receptor's response to acetylcholine in a concentration-dependent manner, with EC50 values of 78.8 nM for the human receptor and 26.6 nM for the rat receptor. It is highly selective for the M4 subtype over other muscarinic receptors (M1-3, 5).

| Analogue Compound | Target Receptor | Activity | Potency (EC50) |

|---|---|---|---|

| VU0467485 | Human M4 | Positive Allosteric Modulator (PAM) | 78.8 nM |

| Rat M4 | 26.6 nM |

Inhibition of DNA Gyrase and Topoisomerase IV

Bacterial DNA gyrase and topoisomerase IV are essential type II topoisomerases that control DNA topology, making them validated targets for antibacterial agents. Research has shown that pyrazole derivatives can effectively inhibit these enzymes.

A series of N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogues were synthesized and evaluated as DNA gyrase inhibitors. One of the most potent compounds, 3k , demonstrated strong inhibition of S. aureus DNA gyrase with an IC50 of 0.15 µg/mL and B. subtilis DNA gyrase with an IC50 of 0.25 µg/mL. selleckchem.com Similarly, a series of 4,5-dihydropyrazole derivatives were designed as DNA gyrase inhibitors, with the most active compound showing an IC50 of 0.125 µg/mL against both B. subtilis and S. aureus DNA gyrase. semanticscholar.org

| Analogue Compound Series | Target Enzyme | Most Potent IC50 |

|---|---|---|

| N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazides (Compound 3k) | S. aureus DNA gyrase | 0.15 µg/mL |

| B. subtilis DNA gyrase | 0.25 µg/mL | |

| 4,5-dihydropyrazole derivative | S. aureus & B. subtilis DNA gyrase | 0.125 µg/mL |

EGFR Kinase Inhibition

The epidermal growth factor receptor (EGFR) is a tyrosine kinase that, when overexpressed or mutated, can drive the proliferation of various cancers. The pyrazole scaffold has been incorporated into molecules designed to inhibit EGFR. For example, 4-Amino-1-phenylpyrazolo[3,4-d]pyrimidine was identified as an EGFR tyrosine kinase inhibitor with an IC50 of 2.7 µM. researchgate.net Another study on 1H-pyrazolo[3,4-d]pyrimidine derivatives identified compound 12b as a promising EGFR inhibitor. nih.gov Furthermore, a pyrazole oxime ether derivative (14d ) showed moderate EGFR inhibitory activity with an IC50 of 0.103 µM. researchgate.net These findings underscore the potential of the pyrazole core in designing novel EGFR inhibitors. nih.govresearchgate.net

| Analogue Compound | Target Kinase | Inhibitory Concentration (IC50) |

|---|---|---|

| 4-Amino-1-phenylpyrazolo[3,4-d]pyrimidine | EGFR | 2.7 µM |

| Pyrazole oxime ether derivative (14d) | EGFR | 0.103 µM |

In Vitro Anticancer Research

Cytotoxicity against Various Cancer Cell Lines (e.g., MCF7, A549, ME-180)

Consistent with their activity against cancer-related enzymes, pyrazole derivatives have demonstrated cytotoxic effects against various human cancer cell lines in vitro.

MCF7 (Breast Adenocarcinoma): Studies on different pyrazole analogues have shown varied effects. One derivative, PYRIND, reduced the viability of MCF7 cells with an IC50 of 39.7 ± 5.8 μM after 72 hours of treatment. researchgate.netbohrium.com Another study on pyrimidine-tethered pyrazoline compounds found derivative B-4 to have an IC50 of 6.70 ± 1.02 µM against MCF-7 cells. nih.gov

A549 (Lung Carcinoma): The cytotoxicity of pyrazole derivatives has also been confirmed in lung cancer cells. The same pyrimidine-tethered pyrazoline derivative B-4 showed an IC50 of 20.49 ± 2.7 µM against A549 cells. nih.gov Another investigation into novel pyrazole derivatives identified a compound that was effective in inhibiting the growth of A549 cells.

ME-180 (Cervical Carcinoma): While the pyrazole scaffold has been explored for activity against various cancers, including cervical cancer, specific cytotoxicity data for this compound or its direct analogues against the ME-180 cell line is not prominently available in the reviewed scientific literature. nih.gov

| Analogue Compound | Cell Line | Cancer Type | Cytotoxicity (IC50) |

|---|---|---|---|

| PYRIND | MCF7 | Breast Adenocarcinoma | 39.7 ± 5.8 µM |

| B-4 (Pyrimidine-tethered pyrazoline) | MCF7 | Breast Adenocarcinoma | 6.70 ± 1.02 µM |

| A549 | Lung Carcinoma | 20.49 ± 2.7 µM |

Mechanisms of Antiproliferative Effects (e.g., Apoptosis Induction via Caspase Pathways)

The antiproliferative activity of pyrazole derivatives often involves the induction of programmed cell death, or apoptosis. This process is frequently mediated by a family of cysteine proteases known as caspases. The activation of these enzymes in a cascade-like fashion is a hallmark of apoptosis.

Research into novel pyrazole-containing compounds has demonstrated their ability to trigger apoptosis through both intrinsic and extrinsic pathways. For instance, a series of α-cyano indolylchalcones incorporating a 1-phenyl-3-arylpyrazole moiety was shown to induce apoptosis in HCT116 colon carcinoma cells. The mechanism involved the activation of initiator caspases (caspase-8 and caspase-9) and the executioner caspase (caspase-3). nih.gov The intrinsic pathway is initiated from within the cell, often in response to stress, and activates caspase-9, while the extrinsic pathway is triggered by external signals and activates caspase-8. nih.gov Both pathways converge to activate caspase-3, which then cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. nih.gov

Further studies on other heterocyclic amines have shown that the caspase-8-mediated pathway can be the primary driver of apoptosis. This involves the cleavage of Bid protein, which then translocates to the mitochondria, and is accompanied by a secondary pathway involving p53, NF-κB, and the Bcl-2 family of proteins (Bax and Bcl-2), which ultimately activates caspase-9. researchgate.net The activation of caspase-3 is a central event, as it sits at the convergence of these pathways and is responsible for executing the final stages of apoptosis. nih.gov In some cancer cells, the expression level of Gasdermin E (GSDME) can determine whether caspase-3 activation leads to apoptosis or a different form of cell death called pyroptosis. nih.gov

Influence on Cellular Signaling Pathways (e.g., MAPK/ERK)

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including proliferation, survival, and differentiation. mdpi.com Dysregulation of this pathway is a common feature in many cancers, making it an attractive target for therapeutic intervention. mdpi.com

Pyrazole derivatives have been successfully developed as inhibitors of kinases within this pathway. A notable example is GDC-0994, a selective and orally bioavailable inhibitor of ERK1/2 kinases, which are central components of the cascade. nih.gov The discovery of such compounds demonstrates that the pyrazole scaffold can be effectively utilized to target key nodes in the MAPK/ERK signaling pathway. nih.gov This pathway is essential for relaying signals from cell surface receptors to the nucleus, and its inhibition can halt uncontrolled cell growth. mdpi.comabclonal.com The development of pyrazole-based kinase inhibitors highlights the potential for analogues of this compound to modulate this critical cancer-related pathway.

Antimicrobial and Antifungal Investigations

The pyrazole nucleus is a well-established scaffold in the development of antimicrobial agents, with derivatives showing activity against a wide range of pathogens, including multidrug-resistant (MDR) bacteria. nih.govnih.gov The presence of amino groups in the pyrazole structure is often cited as contributing to their antimicrobial properties. nih.gov

Activity against Gram-Positive Bacteria (e.g., MSSA, MRSA)

Analogues of this compound have demonstrated significant potency against Gram-positive bacteria, including challenging strains like Methicillin-resistant Staphylococcus aureus (MRSA).

Certain pyrazole derivatives have been identified as potent agents against staphylococci and enterococci, with minimum inhibitory concentration (MIC) values as low as 0.78 μg/mL. mdpi.com In other studies, coumarin-pyrazole-hydrazone hybrids showed potent growth inhibition of antibiotic-resistant S. aureus. mdpi.com For example, a 4-trifluormethyl phenyl hydrazone derivative was particularly effective against Gram-positive strains, with a MIC of 3.125 μg/mL against Bacillus subtilis. mdpi.com Furthermore, some pyrazole-based compounds have shown efficacy in inhibiting and eradicating S. aureus biofilms and have been found to be potent against S. aureus persister cells. mdpi.com

| Compound Class | Bacterial Strain | MIC (μg/mL) | Reference |

| Pyrazole Derivatives | Staphylococci | 0.78 | mdpi.com |

| Coumarin-Pyrazole-Hydrazone | B. subtilis | 3.125 | mdpi.com |

| Coumarin-Pyrazole-Hydrazone | Antibiotic-resistant S. aureus | 1.56 | mdpi.com |

Efficacy against Gram-Negative Bacterial Strains

The structural features of certain pyrazole derivatives allow them to be effective against Gram-negative bacteria, which are often more difficult to treat due to their protective outer membrane. Two approved cephalosporin antibiotics, cefoselis and ceftolozane, incorporate a pyrazole ring and are used to treat infections caused by Gram-negative pathogens like P. aeruginosa. nih.gov

Research has shown that pyrazole-based compounds can be potent inhibitors of Gram-negative bacterial growth. One study found a benzofuran-substituted pyrazole to be a potent inhibitor of E. coli and K. pneumoniae with MIC values of 15.6 and 3.91 μg/mL, respectively. nih.gov Another series of coumarin-pyrazole-hydrazone hybrids with chloro and bromo substitutions yielded compounds with potent activity, with MIC values as low as 1.56 μg/mL against Gram-negative strains. mdpi.com Formulating a pyrazole derivative, CR232, into nanoparticles dramatically increased its efficacy, yielding very low MICs (0.36–2.89 µM) against MDR Gram-negative isolates, including colistin-resistant P. aeruginosa and K. pneumoniae. nih.gov

| Compound Class | Bacterial Strain | MIC (μg/mL) | Reference |

| Benzofuran-substituted Pyrazole | E. coli | 15.6 | nih.gov |

| Benzofuran-substituted Pyrazole | K. pneumoniae | 3.91 | nih.gov |

| Coumarin-Pyrazole-Hydrazone | Gram-negative strains | 1.56 | mdpi.com |

| CR232 Nanoparticles | MDR P. aeruginosa | ~0.27-0.34 | nih.gov |

| CR232 Nanoparticles | KPC-producing K. pneumoniae | ~0.34 | nih.gov |

| *MIC reported in µM and converted for approximation. |

Broad-Spectrum Antimicrobial Potential

The versatility of the pyrazole scaffold allows for the development of compounds with broad-spectrum activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov The mechanism of action for some of these compounds involves the inhibition of essential bacterial enzymes, such as DNA gyrase, which confers activity against a wide range of bacteria. nih.gov

The nanotechnological manipulation of a pyrazole compound, CR232, resulted in a formulation with potent and rapid bactericidal activity against a broad spectrum of MDR pathogens. nih.gov This approach overcame solubility issues and significantly enhanced the compound's antimicrobial effects. nih.gov Similarly, other pyrazole derivatives have been shown to be effective against both S. aureus (Gram-positive) and Klebsiella planticola (Gram-negative), demonstrating their wide-ranging potential. nih.gov

Assessment of Antifungal Activity

In addition to antibacterial properties, the pyrazole heterocycle is a key structural component in many antifungal agents. icm.edu.pl Research has explored the efficacy of pyrazole-containing compounds against various fungal pathogens. For example, newly synthesized pyrazole-clubbed pyrimidine (B1678525) and thiazole derivatives were evaluated for their antifungal efficiency against the unicellular fungus Candida albicans. nih.gov The development of pyrazole derivatives continues to be a promising area for the discovery of new antifungal treatments. icm.edu.pl

Other Biological Activities in Research Contexts

Antioxidant Properties and Radical Scavenging

The pyrazole nucleus is a key structural motif investigated for its antioxidant potential. researchgate.net The antioxidant activity of pyrazole derivatives is often attributed to the hydrogen-donating ability of the NH proton within the pyrazole ring. nih.gov Various assays have been employed to quantify the radical scavenging capabilities of these compounds, including the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and CUPRAC (Cupric Reducing Antioxidant Capacity) methods. lew.ro

Studies on pyrazoline and pyrazole derivatives have demonstrated notable antioxidant activity. For instance, certain pyrazoline compounds showed significant DPPH scavenging activity with SC50 values ranging from 9.91 to 15.16 µg/mL. lew.ro In ABTS radical cation decolorization assays, specific 3,5-disubstituted-2-pyrazoline derivatives were found to be more potent radical scavengers than the standard antioxidant butylated hydroxy toluene (BHT). lew.ro

Further research into novel thienyl-pyrazoles identified compounds with excellent radical scavenging activity. nih.gov For example, specific derivatives exhibited potent DPPH scavenging with IC50 values as low as 0.245 µM and effective hydroxyl radical scavenging with IC50 values around 0.905 µM, comparable to standard controls like ascorbic acid and butylated hydroxyanisole (BHA). nih.gov The substitution patterns on the phenyl rings attached to the pyrazole core have been shown to influence the radical scavenging activity. nih.gov

Table 1: Radical Scavenging Activity of Selected Pyrazole Analogues

| Compound Class | Assay | Measurement | Result | Reference |

|---|---|---|---|---|

| Pyrazoline/Pyrazole Derivatives | DPPH Scavenging | SC50 | 9.91-15.16 µg/mL | lew.ro |

| Pyrazoline/Pyrazole Derivatives | CUPRAC | TEAC | 5.68-10.56 mM | lew.ro |

| Thienyl-Pyrazole Derivative (5g) | DPPH Scavenging | IC50 | 0.245 ± 0.01 µM | nih.gov |

| Thienyl-Pyrazole Derivative (5h) | DPPH Scavenging | IC50 | 0.284 ± 0.02 µM | nih.gov |

| Thienyl-Pyrazole Derivative (5g) | Hydroxyl Scavenging | IC50 | 0.905 ± 0.01 µM | nih.gov |

| Thienyl-Pyrazole Derivative (5h) | Hydroxyl Scavenging | IC50 | 0.892 ± 0.01 µM | nih.gov |

| Phenyl-Pyrazolone Derivative (2) | DPPH Scavenging | EC50 | < 20 µM | mdpi.com |

IC50: Half maximal inhibitory concentration; SC50: Half maximal scavenging concentration; EC50: Half maximal effective concentration; TEAC: Trolox Equivalent Antioxidant Capacity.

Anti-inflammatory Effects

Pyrazole-containing molecules are well-represented in the field of anti-inflammatory research, with several compounds being clinically used for their analgesic and anti-inflammatory properties. nih.gov The mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes. mdpi.com

A notable example is the design of 4-(5-amino-pyrazol-1-yl)benzenesulfonamide derivatives as multi-target anti-inflammatory agents. researchgate.netnih.gov These compounds have been synthesized to exhibit inhibitory activity against COX-2 and 5-lipoxygenase (5-LOX), both crucial enzymes in inflammatory pathways. researchgate.netnih.gov The design strategy often utilizes the pharmacophoric 4-(pyrazol-1-yl)benzenesulfonamide moiety found in the selective COX-2 inhibitor, Celecoxib. researchgate.netnih.gov

Research has shown that the structural arrangement of substituents on the pyrazole ring is critical for activity. For instance, studies on different aminopyrazole isomers suggest that 3-aminopyrazole and 5-aminopyrazole derivatives tend to show more pronounced anti-inflammatory activity compared to their 4-aminopyrazole counterparts. nih.gov However, certain 4-amino-5-phenylpyrazoles have demonstrated appreciable anti-inflammatory effects. nih.gov

The development of hybrid molecules incorporating a pyrazole core with other heterocyclic systems, such as 1,3,4-oxadiazole, has also yielded potent anti-inflammatory agents. mdpi.com These hybrid compounds have been investigated for their ability to inhibit COX-1 and COX-2 enzymes. Some derivatives have shown strong and preferential inhibition of COX-2, which is a desirable characteristic for reducing the gastrointestinal side effects associated with non-selective NSAIDs. mdpi.com Molecular docking studies have been employed to understand the binding interactions of these compounds within the active sites of cyclooxygenase enzymes. mdpi.com

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Butylated hydroxy toluene (BHT) |

| Ascorbic acid |

| Butylated hydroxyanisole (BHA) |

| Celecoxib |

| 3-(3-methylthiophen-2-yl)-5-(2-pyridinyl)-1H-pyrazoline |

| 3-(4-methylthiophen-2-yl)-5-(2-pyridinyl)-1H-pyrazoline |

Applications in Chemical Biology and Drug Discovery Research Paradigms

Role as a Privileged Scaffold for Heterocyclic Compound Synthesis

In the field of synthetic chemistry, 4-(3-amino-1H-pyrazol-4-yl)benzonitrile is recognized as a privileged scaffold. This term refers to a molecular framework that is capable of providing ligands for more than one biological target, often serving as a versatile starting point for creating libraries of new compounds. The aminopyrazole core is a key building block for a wide array of fused heterocyclic systems. clockss.org

The presence of an amino group and a cyano group on the pyrazole (B372694) ring allows for a variety of chemical transformations. For instance, these functional groups are instrumental in the synthesis of pyrazolo[1,5-a]pyrimidines through regioselective condensation reactions with dielectrophiles. nih.govresearchgate.net Research has demonstrated that aminopyrazole-carbonitrile derivatives can be synthesized from precursors like 3-oxoalkanonitriles, which are then cyclized with hydrazines. nih.govresearchgate.net These resulting aminopyrazole carbonitriles can undergo further reactions, such as microwave-assisted synthesis, to efficiently produce diverse heterocyclic platforms. researchgate.netrsc.org

The versatility of the aminopyrazole scaffold is further highlighted by its use in creating a wide range of other fused systems, including pyrazolo[3,4-d]pyrimidines, which are known purine (B94841) analogs with significant pharmacological potential. nih.govmdpi.com The ability to readily modify the substituents on the pyrazole ring makes this scaffold highly valuable for diversity-oriented synthesis, a strategy aimed at exploring novel chemical space for drug discovery programs. rsc.org The synthesis of libraries based on pyrazole analogues has been a fruitful area of research, leading to compounds with potential applications in cancer therapy. rsc.org

Lead Compound Identification and Optimization Strategies

The journey of a drug from a preliminary "hit" to a viable "lead" compound involves several sophisticated strategies. The this compound scaffold is frequently implicated in these initial stages of drug discovery.

High-Throughput Screening (HTS) allows for the rapid testing of vast libraries of chemical compounds against a specific biological target to identify initial "hits." While specific HTS campaigns identifying this compound are not always public, the broader aminopyrazole scaffold is a common feature in hits from kinase inhibitor screens. nih.govmdpi.com Kinases are a major class of drug targets, and their dysregulation is linked to diseases like cancer. The N-(1H-pyrazol-3-yl)pyrimidin-4-amine moiety, structurally related to the title compound, was identified as a core component of promiscuous kinase inhibitors, which were then optimized for selectivity. nih.govmdpi.com This demonstrates the utility of the aminopyrazole core as a foundational element for discovering new kinase inhibitors through large-scale screening efforts.

Structure-Based Drug Design (SBDD) utilizes the three-dimensional structural information of a biological target, often a protein, to design molecules that can bind to it with high affinity and specificity. The pyrazole scaffold is well-suited for SBDD, particularly in the design of kinase inhibitors. The pyrazole ring can act as a "hinge-binder," forming crucial hydrogen bonds with the backbone of the kinase hinge region in the ATP-binding site.

For example, in the development of inhibitors for FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML), a structure-guided approach was used. nih.gov Starting from a known kinase inhibitor, researchers designed new compounds based on the pyrazolo[3,4-d]pyrimidine core, which is derived from aminopyrazole precursors. nih.gov Similarly, molecular docking, a key SBDD technique, was used to identify inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), leading to the synthesis and evaluation of a series of compounds based on a related scaffold. nih.gov The benzonitrile (B105546) group of this compound can be positioned to occupy specific pockets within the target protein, contributing to binding affinity and selectivity.

Fragment-Based Drug Discovery (FBDD) is a powerful method that starts with identifying small, low-molecular-weight chemical fragments (typically <300 Da) that bind weakly to a biological target. nih.govresearchgate.net These fragments are then optimized and "grown" or linked together to produce a high-affinity lead compound. researchgate.netresearchgate.net

The aminopyrazole moiety is an ideal candidate for inclusion in fragment libraries due to its favorable properties and its known ability to interact with important target classes like kinases. nih.gov A fragment hit containing the aminopyrazole core could be identified through biophysical screening methods. Subsequently, medicinal chemists could elaborate on this fragment, for instance, by adding the 4-cyanophenyl group to extend into an adjacent pocket of the binding site, thereby increasing potency and generating a molecule like this compound or its derivatives. This piece-by-piece approach allows for a more efficient exploration of chemical space and can lead to lead compounds with improved physicochemical properties. nih.gov

Derivatization for Enhanced Potency and Selectivity

Once a lead scaffold like this compound is identified, it is often subjected to extensive chemical modification, or derivatization, to fine-tune its biological activity. The goal is to enhance its potency (the concentration required to produce a desired effect) and its selectivity (its ability to act on the intended target without affecting other molecules in the body).

Structure-activity relationship (SAR) studies are central to this process. By systematically altering different parts of the molecule and measuring the resulting biological activity, researchers can understand which chemical features are critical for its function. For instance, studies on pyrazole-based kinase inhibitors have shown that even small modifications to the pyrazole ring can have significant effects on selectivity. mdpi.com In one study targeting the PCTAIRE family of kinases, adding alkyl groups to the pyrazole led to non-selective inhibitors, while other modifications improved selectivity for the target, CDK16. nih.govmdpi.com

Similarly, in the development of selective inhibitors for the sodium-glucose co-transporter 1 (SGLT1), a series of 4-benzyl-1H-pyrazol-3-yl β-d-glucopyranoside derivatives were synthesized. nih.gov By altering substitution groups on both the pyrazole and the phenyl rings, researchers were able to identify potent and selective SGLT1 inhibitors. nih.gov The derivatization of the core this compound structure is a key strategy for transforming a promising scaffold into a refined drug candidate. For example, derivatives of this compound are key intermediates in the synthesis of potent androgen receptor antagonists for the treatment of prostate cancer. google.com

| Base Scaffold | Target | Modification | Effect on Activity | Reference |

| N-(1H-pyrazol-3-yl)pyrimidin-4-amine | Kinases (CDK16) | Addition of alkyl groups to pyrazole | Decreased selectivity | mdpi.com |

| N-(1H-pyrazol-3-yl)pyrimidin-4-amine | Kinases (CDK16) | Optimization of pyrimidine (B1678525) substituents | Increased potency and selectivity | nih.govmdpi.com |

| 4-benzyl-1H-pyrazol-3-yl glucopyranoside | SGLT1 | Altering substituents on phenyl ring | Identified potent and selective inhibitors | nih.gov |

| 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile | Androgen Receptor | N-alkylation of pyrazole ring | Key intermediate for potent antagonists | google.com |

Utility in the Development of Chemical Probes for Biological Systems

Beyond their direct therapeutic potential, compounds derived from the this compound scaffold are valuable as chemical probes. These are specialized molecules used to study and visualize biological processes and targets in living systems. A key application is in the development of radioligands for Positron Emission Tomography (PET) imaging.

PET is a non-invasive imaging technique that allows for the visualization and quantification of biological targets in vivo. This requires a probe molecule that can be labeled with a positron-emitting radionuclide (like Carbon-11 or Fluorine-18) and that selectively binds to the target of interest in the brain or other organs.

Research into the muscarinic acetylcholine (B1216132) receptor M4 (M4), a target for neurological disorders, has utilized pyrazole-based structures to develop such probes. nih.gov A series of pyrazol-4-yl-pyridine derivatives were synthesized and evaluated, leading to the development of a radiofluorinated probe that could be used for PET imaging. nih.gov The core scaffold, similar to this compound, provides the necessary framework for binding to the receptor, while also being chemically amenable to the introduction of a radioactive isotope. The development of such probes is critical for understanding disease pathology and for guiding the development of new drugs. nih.gov

Applications in Agrochemical Research as Synthetic Intermediates

The pyrazole nucleus is a well-established pharmacophore in the agrochemical industry, with numerous commercial products containing this heterocyclic ring. scirp.org Aminopyrazole derivatives, in particular, serve as crucial intermediates for the synthesis of herbicides, insecticides, and fungicides. scirp.org The subject compound, this compound, is a key precursor in the development of new crop protection agents.

The presence of the amino group on the pyrazole ring allows for a variety of chemical modifications, enabling the synthesis of diverse molecular scaffolds. These modifications are instrumental in fine-tuning the biological activity and selectivity of the final agrochemical product. For instance, the amino group can be acylated, alkylated, or used in cyclization reactions to construct more complex heterocyclic systems.

Research into 5-amino-1-aryl-1H-pyrazole-4-carbonitriles, which are structurally related to this compound, has demonstrated their potential as key intermediates for crop protection applications. scirp.org These compounds are synthesized through the reaction of aryl hydrazines with (ethoxymethylene)malononitrile, yielding products with high regioselectivity. scirp.org The resulting aminopyrazole carbonitriles can then be further elaborated to produce a range of active agrochemical ingredients.

One of the most notable examples of an agrochemical derived from an aminopyrazole intermediate is Fipronil. nih.gov This broad-spectrum insecticide functions by blocking GABA-A receptors in insects, leading to central nervous system disruption. nih.gov The synthesis of Fipronil and other related insecticides highlights the importance of the aminopyrazole scaffold in creating potent and selective pest control agents.

The following table provides examples of agrochemical classes that can be synthesized using aminopyrazole intermediates like this compound.

| Agrochemical Class | Potential Application | Reference |

| Insecticides | Control of a wide range of insect pests in various crops. | nih.gov |

| Herbicides | Management of unwanted weeds in agricultural fields. | scirp.org |

| Fungicides | Prevention and treatment of fungal diseases in plants. | scirp.org |

| Acaricides | Control of mites and ticks. | scirp.org |

| Nematicides | Management of nematode infestations in soil and plants. | scirp.org |

In the realm of chemical biology and drug discovery, this compound has emerged as a significant synthetic intermediate, particularly in the design and synthesis of kinase inhibitors. The pyrazole moiety is recognized as a privileged scaffold in medicinal chemistry due to its ability to form key interactions with the hinge region of protein kinases. nih.gov

The development of 3-amino-1H-pyrazole-based kinase inhibitors has been an active area of research. nih.gov These compounds have shown promise in targeting various kinases involved in cell signaling pathways that are often dysregulated in diseases such as cancer. The this compound intermediate provides a versatile platform for generating libraries of potential kinase inhibitors through modifications at the amino and benzonitrile groups.

For example, a study focused on developing inhibitors for the understudied PCTAIRE family of kinases utilized a 3-amino-1H-pyrazole core. nih.gov In this research, various linkers were attached to the pyrazole scaffold to optimize potency and selectivity. The benzonitrile group of this compound can act as a key anchoring point or be transformed into other functional groups to explore the chemical space around the kinase active site.

Furthermore, research on 1H-pyrazole-3-carboxamide derivatives has demonstrated potent activity against acute myeloid leukemia (AML). mdpi.com These compounds often incorporate an aromatic linker, and the benzonitrile group of the title compound can serve as or be a precursor to such a linker, influencing the pharmacokinetic and pharmacodynamic properties of the final drug candidate.

The table below illustrates the types of kinase inhibitors that can be developed using this compound as a starting material.

| Kinase Target Family | Therapeutic Area | Research Findings | Reference |

| Cyclin-Dependent Kinases (CDKs) | Cancer | Derivatives have shown potent inhibitory activity against various CDKs. | mdpi.com |

| Tyrosine Kinases | Cancer, Inflammatory Diseases | The aminopyrazole scaffold is a key feature in many tyrosine kinase inhibitors. | nih.gov |

| PCTAIRE Family Kinases | Cancer | Optimization of 3-amino-1H-pyrazole derivatives has led to potent and selective inhibitors. | nih.gov |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(3-amino-1H-pyrazol-4-yl)benzonitrile, and how can intermediates be stabilized?

- Methodology : Multi-step synthesis often involves coupling pyrazole precursors with benzonitrile derivatives. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) can link azide-functionalized pyrazoles to benzonitrile intermediates. Stabilizing reactive intermediates (e.g., azides) requires inert atmospheres (N₂/Ar) and low temperatures (0–5°C) to prevent decomposition .

- Key Steps :

- Use of methylene chloride or THF/water mixtures as solvents for click chemistry reactions.

- Purification via flash chromatography (e.g., cyclohexane/ethyl acetate gradients) to isolate products in >85% yield .

Q. How is the structural identity of this compound confirmed experimentally?

- Analytical Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR verify aromatic proton environments (δ = 7.6–7.8 ppm for benzonitrile protons) and pyrazole NH₂ signals (δ = 5.9–6.1 ppm). Discrepancies in integration ratios may indicate impurities .

- X-ray Crystallography : Orthorhombic crystal systems (e.g., space group Pca21) with hydrogen-bonded networks confirm molecular geometry. SHELX software refines data to R-factors <0.04 .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

- Assay Design :

- Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against S. aureus or A. niger (typical MIC range: 4–5 µM for active derivatives) .

- Anticancer Screening : Cytotoxicity via MTT assays on cancer cell lines (e.g., HCT116), with IC₅₀ values <10 µM considered promising .

Advanced Research Questions

Q. How do structural modifications influence the compound’s kinase inhibitory activity?

- SAR Strategy :

- Pyrazole Substitution : Introducing electron-withdrawing groups (e.g., -CF₃) at the pyrazole 3-position enhances binding to ATP pockets in kinases.

- Benzonitrile Positioning : Meta-substitution on the benzonitrile ring improves solubility without compromising target affinity .

- Validation : Co-crystallization with kinase domains (e.g., EGFR) and molecular docking (AutoDock Vina) predict binding modes .

Q. What challenges arise in resolving crystallographic data for this compound, and how are they addressed?

- Challenges :

- Twinning : Common in orthorhombic systems; use SHELXL’s TWIN command to refine data .

- Hydrogen Bonding : Ambiguities in NH₂ groups resolved via Hirshfeld surface analysis (CrystalExplorer) .

Q. How can contradictory bioactivity data between similar derivatives be systematically analyzed?

- Approach :

- Data Normalization : Control for assay variability (e.g., cell passage number, incubation time).

- Meta-Analysis : Compare IC₅₀ values across studies (e.g., HCT116 cytotoxicity ranges from 4.5–12 µM) to identify outliers .

- Case Study : Discrepancies in MIC values for pyrazole derivatives may stem from differential membrane permeability, assessed via logP measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.